molecular formula C21H15ClN4O4 B11188184 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-chlorophenyl)acetamide

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-chlorophenyl)acetamide

Cat. No.: B11188184
M. Wt: 422.8 g/mol
InChI Key: RVDRJMFFSMJILF-UHFFFAOYSA-N
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Description

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-chlorophenyl)acetamide: is a complex organic compound that features a unique combination of functional groups, including a benzodioxole, oxadiazole, pyrrole, and chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-chlorophenyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the 1,2,4-Oxadiazole Ring: This step involves the reaction of a nitrile with hydroxylamine to form an amidoxime, which is then cyclized with a carboxylic acid derivative.

    Construction of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or an amine.

    Coupling Reactions: The final step involves coupling the synthesized intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and pyrrole moieties.

    Reduction: Reduction reactions can occur at the oxadiazole ring.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of multiple functional groups suggests it could exhibit a range of biological activities, including anti-inflammatory, antimicrobial, or anticancer effects.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-chlorophenyl)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • **2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methylphenyl)acetamide
  • **2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorophenyl)acetamide
  • **2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-bromophenyl)acetamide

Uniqueness

The uniqueness of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-chlorophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H15ClN4O4

Molecular Weight

422.8 g/mol

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C21H15ClN4O4/c22-14-4-6-15(7-5-14)23-19(27)11-26-9-1-2-16(26)21-24-20(25-30-21)13-3-8-17-18(10-13)29-12-28-17/h1-10H,11-12H2,(H,23,27)

InChI Key

RVDRJMFFSMJILF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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